Methyl 4-methyl-3-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]benzoate
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Overview
Description
Methyl 4-methyl-3-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a triazolo-pyrimidine moiety, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]benzoate typically involves the formation of the triazolo-pyrimidine core followed by its functionalization. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another approach involves the mechanochemical method, where azinium-N-imines react with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation can be particularly advantageous in an industrial setting due to its efficiency and reduced reaction times. Additionally, mechanochemical methods can be employed to minimize the use of solvents and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as cuprous oxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazolo-pyrimidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Cuprous oxide is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride is a typical reducing agent.
Solvents: Toluene and other organic solvents are often used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Methyl 4-methyl-3-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The triazolo-pyrimidine moiety is known to inhibit various enzymes and receptors, such as JAK1, JAK2, and RORγt . These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its antifungal and antibacterial properties.
Tris[1,2,4]triazolo[1,3,5]triazine: Used in constructing star-shaped derivatives for material science applications.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Investigated for its pharmacological activity.
Uniqueness
Methyl 4-methyl-3-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]benzoate is unique due to its specific structure, which combines the triazolo-pyrimidine moiety with a benzoate group. This combination enhances its biological activity and makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C15H13N5O3 |
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Molecular Weight |
311.30 g/mol |
IUPAC Name |
methyl 4-methyl-3-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)benzoate |
InChI |
InChI=1S/C15H13N5O3/c1-9-4-5-10(14(22)23-2)8-11(9)17-13(21)12-18-15-16-6-3-7-20(15)19-12/h3-8H,1-2H3,(H,17,21) |
InChI Key |
XHKZYSYJMVFVIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
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